1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODEKXQAWLEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504876 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168428-09-9 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
A mixture of N-methylurea (1.2 equiv), ethyl acetoacetate (1.0 equiv), and paraformaldehyde (1.1 equiv) in ethanol with catalytic HCl is irradiated at 120°C for 15–20 minutes using a microwave synthesizer. This method avoids solvent reflux and minimizes side products, achieving intermediate ester yields exceeding 90%. Comparative studies show microwave methods reduce thermal decomposition, particularly for acid-sensitive intermediates.
Direct Hydrolysis Under Microwave Conditions
Integrating hydrolysis into the microwave protocol streamlines production. After cyclocondensation, adding 1 M NaOH to the reaction mixture and irradiating at 80°C for 5 minutes directly generates the carboxylic acid, bypassing isolation of the ester intermediate. This one-pot approach is reported to achieve 88% yield for analogous compounds.
Alternative Alkylation Strategies
Post-cyclization methylation offers an alternative route to introducing the 1-methyl group:
N-Methylation of Pyrimidine Precursors
Reacting 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) in DMF at 60°C for 6 hours selectively methylates the N1 position. For example, dimethyl sulfate (1.5 equiv) in ethanol with NaOH (2 equiv) at reflux for 1 hour methylates thiouracil derivatives with >75% efficiency. However, over-alkylation at oxygen or nitrogen sites necessitates careful stoichiometric control.
Analytical Characterization
Key spectroscopic data for this compound align with related dihydropyrimidine carboxylates:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methyl-2,4-dioxo-1,2-dihydropyrimidine-5-carboxylic acid, while reduction can produce 1-methyl-2-hydroxy-1,2-dihydropyrimidine-5-carboxylic acid.
Scientific Research Applications
Xanthine Oxidase Inhibition
One of the prominent applications of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is its role as a xanthine oxidase inhibitor (XOI). Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is crucial for treating conditions such as gout and hyperuricemia. Recent studies have highlighted the potential of this compound in designing novel XOIs:
- A study published in the International Journal of Molecular Sciences demonstrated that derivatives of this compound exhibited significant inhibitory effects on xanthine oxidase. The research utilized molecular docking and molecular dynamics simulations to predict binding affinities and interactions with key residues of the enzyme, indicating that specific structural modifications could enhance inhibitory activity .
Pharmacophore Modeling
Pharmacophore modeling has been employed to identify essential features required for the activity of xanthine oxidase inhibitors derived from this compound. The study developed a pharmacophore model that highlighted the importance of hydrogen bond donors and acceptors in enhancing binding affinity .
Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the synthesis of more complex heterocyclic compounds. These derivatives can possess unique biological activities, making them valuable in drug discovery.
Synthesis of Peptide Coupling Agents
The compound has also been utilized in synthesizing peptide coupling agents due to its ability to activate carboxylic acids. This property makes it suitable for applications in biochemistry and molecular biology, particularly in peptide synthesis where high yields are essential .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Positional Isomerism
The position of the carboxylic acid group significantly influences molecular interactions and properties:
Substituent Effects
Substituents on the pyrimidine ring modulate physical properties and biological activity:
- Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2-dihydropyrimidine-5-carboxylate (Compound 14): The trimethoxyphenyl group enhances hydrophobicity and elevates the melting point (220–222°C). This substitution also correlates with antibacterial activity, likely due to improved membrane penetration .
- However, the pyridine core (vs. pyrimidine) may alter electronic properties and binding affinity .
Functional Group Variations
The presence of additional functional groups impacts reactivity and applications:
- 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acid derivatives: The oxime group (–N–OH) introduces hydrogen-bonding capabilities and redox activity, enhancing antimicrobial potency .
- Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide (CAS: 28485-17-8): The ester group (vs. carboxylic acid) improves lipophilicity, facilitating cellular uptake but reducing solubility in aqueous media .
Ring Saturation and Heterocyclic Modifications
- 2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS: 937599-74-1): The fused pyrido-pyrimidine system and thiol group introduce unique electronic properties, making it a candidate for targeting cysteine proteases .
Comparative Data Table
Biological Activity
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, also known as barbituric acid, is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : 154.12 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring structure with a methyl group at the 1-position and a carboxylic acid group at the 5-position, contributing to its reactivity and biological activity.
The primary target of this compound is Xanthine Oxidase (XO) . The compound inhibits this enzyme by binding to its active site, which plays a crucial role in purine metabolism. This inhibition results in decreased conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to lower uric acid levels in the body.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Antiviral Properties
The compound has shown potential as an antiviral agent, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Studies report effective inhibition of these viruses at low concentrations, demonstrating its potential in antiviral drug development .
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation in various biological models. This property may have implications for treating inflammatory diseases.
Case Studies
- Antiviral Efficacy Against ZIKV :
- Antimicrobial Activity :
- Antioxidant Activity Assessment :
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | Varies widely among derivatives |
| Antiviral Activity | EC50 ~ 2.4 μM against ZIKV | Generally higher EC50 values |
| Antioxidant Capacity | IC50 comparable to ascorbic acid | Varies; some are less effective |
| Anti-inflammatory Effects | Promising results in preclinical models | Some derivatives show similar effects |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-keto esters under acidic or basic conditions. For example, methyl 6-methyl-2-oxo-4-(perfluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be dehydrogenated to yield the dihydropyrimidine derivative. Key parameters include:
- Catalysts : HCl or acetic acid for acid-mediated cyclization.
- Temperature : Reflux conditions (e.g., 80–100°C) to drive ring closure.
- Characterization : 1H NMR (e.g., δ 2.31 ppm for CH3 groups), HRMS (e.g., [M+Na]+ = 357.08), and elemental analysis (e.g., C: 46.72% calculated vs. 46.78% observed) validate purity and structure .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Cool, dry environment (<25°C) away from oxidizers.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Stability : Stable under recommended conditions but may decompose upon prolonged exposure to moisture or heat .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.43–7.61 ppm) and carbonyl groups.
- HRMS : Confirms molecular ion peaks (e.g., [M+Na]+ = 357.08).
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Cross-validation with X-ray crystallography resolves ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed?
Regioselectivity issues arise during cyclization due to competing reaction pathways. Strategies include:
- Substituent Effects : Electron-withdrawing groups (e.g., perfluorophenyl) stabilize intermediates, favoring 1,4-regioisomers.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalytic Control : Lewis acids (e.g., ZnCl2) direct regiochemistry via coordination to carbonyl groups.
Comparative HPLC analysis of reaction mixtures identifies dominant products .
Q. What crystallographic refinement methods are suitable for resolving disorder in dihydropyrimidine derivatives?
- Software : SHELXL is preferred for small-molecule refinement.
- Twinning : Use TWIN/BASF commands to model twinned datasets.
- Disorder Handling : Split occupancy refinement for flexible groups (e.g., methyl or carboxyl moieties), coupled with restraints (SIMU/DELU) to stabilize geometry.
High-resolution data (<1 Å) and similarity to reported structures (e.g., C13H7N2O3F5 derivatives) validate bond lengths and angles .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic Effects : Tautomerism (e.g., keto-enol equilibria) may shift NMR signals. Low-temperature NMR or DFT calculations predict dominant tautomers.
- Impurity Analysis : HRMS and HPLC-MS detect side products (e.g., unreacted precursors).
- X-ray Validation : Single-crystal diffraction provides definitive bond connectivity. For example, X-ray data for methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate confirms planar pyrimidine rings, resolving ambiguities in NMR assignments .
Q. What strategies optimize the compound’s solubility for biological assays?
- Co-solvents : DMSO (≤10% v/v) enhances aqueous solubility.
- pH Adjustment : Deprotonation of the carboxylic acid group (pKa ~3–4) improves solubility in neutral buffers.
- Derivatization : Esterification (e.g., ethyl esters) or salt formation (e.g., sodium carboxylate) increases lipophilicity or ionic solubility, respectively.
Dynamic light scattering (DLS) monitors aggregation in solution .
Methodological Considerations
Q. How should researchers analyze byproducts in dihydropyrimidine synthesis?
- Chromatography : Reverse-phase HPLC or TLC (silica gel, ethyl acetate/hexane eluent) separates unreacted precursors or regioisomers.
- Mass Spectrometry : LC-MS identifies byproducts via fragmentation patterns (e.g., m/z 242.25 for ethyl ester derivatives).
- Kinetic Studies : Time-resolved NMR tracks intermediate formation, guiding optimization of reaction duration .
Q. What computational tools predict the compound’s reactivity or tautomeric states?
- DFT Calculations : Gaussian or ORCA software models tautomer stability (e.g., 1,2-dihydropyrimidine vs. 3,4-dihydro forms).
- Molecular Dynamics (MD) : Simulates solvent effects on conformation (e.g., aqueous vs. DMSO environments).
- Docking Studies : AutoDock Vina assesses binding interactions with biological targets (e.g., enzymes in antibacterial pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
